5-(3-Acetylaminophenyl)-2-cyanophenol
Description
5-(3-Acetylaminophenyl)-2-cyanophenol (CAS 1261985-97-0) is an aromatic compound featuring a phenol core substituted with a cyano group at the 2-position and a 3-acetylaminophenyl moiety at the 5-position. The acetylated amine enhances metabolic stability compared to free amines, while the cyano group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-[3-(4-cyano-3-hydroxyphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-11(7-14)12-5-6-13(9-16)15(19)8-12/h2-8,19H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEZYCZKGRIUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684837 | |
| Record name | N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-60-4 | |
| Record name | Acetamide, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261891-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylaminophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by a cyanation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylaminophenyl)-2-cyanophenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-(3-Acetylaminophenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the cyanophenol group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 5-(3-Acetylaminophenyl)-2-cyanophenol, differing primarily in substituents. These variations significantly alter their physicochemical and functional properties.
Data Table: Key Structural and Functional Comparisons
Detailed Analysis of Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
- Acetylaminophenyl (Target Compound): The acetyl group reduces nucleophilicity of the amine, enhancing stability against oxidation. The cyano group withdraws electrons, polarizing the phenol ring and increasing acidity .
- Chloro and Methoxy (CAS 18802-67-0): Chloro is electron-withdrawing, while methoxy is electron-donating.
- Fluorine and Carboxy (CAS 1261964-35-5) : Fluorine’s electronegativity enhances metabolic resistance, while the carboxy group introduces acidity, enabling salt formation for improved aqueous solubility .
Solubility and Reactivity
- The carboxy group in 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol (CAS 1261964-35-5) allows solubility in basic aqueous solutions, unlike the acetylaminophenyl analog, which is likely more soluble in organic solvents like ethanol or DMSO .
- 5-(3-Cyanophenyl)-2-fluorobenzoic acid (CAS 1183926-58-0) exhibits dual functionality: the cyano group stabilizes the aromatic ring, while the carboxylic acid enables hydrogen bonding, useful in crystal engineering .
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